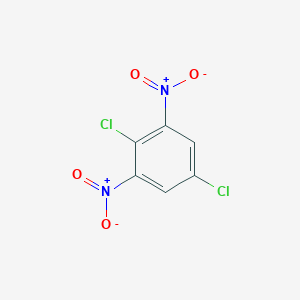

2,5-Dichloro-1,3-dinitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGUKALRPKAKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062256 | |

| Record name | 2,5-Dichloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-82-3 | |

| Record name | 2,5-Dichloro-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1,3-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,5-dichloro-1,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-1,3-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLORO-1,3-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VX4DFV3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways

Established Synthetic Routes

Established methods for synthesizing dichlorinated and dinitrated benzene (B151609) rings rely heavily on electrophilic aromatic substitution reactions, where the positions of the substituents on the starting material direct the incoming nitro groups.

Electrophilic aromatic substitution is a foundational reaction class in organic chemistry used to attach functional groups to aromatic rings like benzene. bartleby.commsu.edu The process involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. msu.eduyoutube.com In the context of synthesizing nitro-substituted dichlorobenzenes, the nitronium ion (NO₂⁺) acts as the electrophile. vaia.com This ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. bartleby.comvaia.com The chlorine atoms already present on the benzene ring are deactivating but act as ortho- and para-directors, influencing the position of the incoming nitro groups. doubtnut.com Conversely, the nitro group itself is a strong deactivating group and a meta-director. doubtnut.com

The synthesis often proceeds by first nitrating a dichlorobenzene molecule. The specific isomer of dichlorobenzene used as the precursor is critical in determining the final product structure.

The nitration of 1,4-dichlorobenzene (B42874) (p-dichlorobenzene) is a key step in producing the precursor for many chemical syntheses. wikipedia.org This reaction typically yields 1,4-dichloro-2-nitrobenzene. wikipedia.org Under controlled conditions using a mixed acid (concentrated nitric and sulfuric acids) at temperatures between 35–65 °C, this reaction can achieve a high yield of what is essentially pure 2,5-dichloronitrobenzene. chemicalbook.com This mono-nitro compound is a crucial intermediate for various products, including dyes and pesticides. google.comontosight.aiprepchem.com Further nitration would be required to introduce the second nitro group to form a dichlorodinitrobenzene isomer.

A laboratory-scale synthesis of 2,5-dichloronitrobenzene from 1,4-dichlorobenzene can be performed as follows:

300 g of 1,4-dichlorobenzene is dissolved in 2 L of methylene (B1212753) chloride. chemicalbook.com

This solution is reacted with 400 ml of concentrated nitric acid and 600 ml of concentrated sulfuric acid. chemicalbook.com

With controlled flow rates and a reaction temperature of 35°C, the reaction proceeds to completion. chemicalbook.com

The product is isolated by separating the organic layer, washing with sodium carbonate solution, drying, and removing the solvent to yield 2,5-dichloronitrobenzene. chemicalbook.com This process can result in a purity of 99.6% and a yield of 96.7%. chemicalbook.com

The dinitration of m-dichlorobenzene (1,3-dichlorobenzene) yields a mixture of dichlorodinitrobenzene isomers. rsc.org When nitration is conducted at 99°C under carefully regulated conditions, the primary products are 1,3-dichloro-4,6-dinitrobenzene (B1585067) (approximately 85%) and 1,3-dichloro-2,4-dinitrobenzene (B167800) (approximately 15%). rsc.org

The experimental procedure involves treating m-dichlorobenzene with a mixture of fuming nitric acid and concentrated sulfuric acid. rsc.org The resulting crude product is a mixture of the two isomers. rsc.org The 1,3-dichloro-4,6-dinitrobenzene can be purified by recrystallization from alcohol. rsc.org The more soluble 1,3-dichloro-2,4-dinitrobenzene can be isolated from the remaining mixture by crystallization from concentrated sulfuric acid. rsc.org

Table 1: Isomer Distribution in the Dinitration of m-Dichlorobenzene

| Product Isomer | Percentage in Crude Product |

| 1,3-dichloro-4,6-dinitrobenzene | ~85% |

| 1,3-dichloro-2,4-dinitrobenzene | ~15% |

Sequential Nitration of Dichlorobenzene Precursors

Catalysis in 2,5-Dichloro-1,3-dinitrobenzene Synthesis

Catalysts are employed in the synthesis of precursors to this compound to improve reaction kinetics and efficiency, particularly in biphasic reaction systems.

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, accelerating the reaction. dalalinstitute.comslideshare.net This method offers benefits such as faster reaction rates, higher yields, and the elimination of need for expensive or hazardous solvents. dalalinstitute.com

In the synthesis of 2,5-dichloronitrobenzene from p-dichlorobenzene, a phase transfer catalyst can significantly enhance the mass transfer rate between the aqueous acid phase and the organic reactant phase. google.com The use of a catalyst like trioctylmethylammonium chloride allows the reaction to proceed more quickly and under milder conditions, such as with a lower concentration of acid. google.com This catalytic approach has been shown to achieve product purity of over 99%. google.com

Table 2: Effect of Phase Transfer Catalyst on Nitration of p-Dichlorobenzene

| Condition | Conversion Rate |

| With Trioctylmethylammonium Chloride | Significantly Increased |

| Without Phase Transfer Catalyst | Lower |

Regioselectivity Control in Aromatic Substitution Reactions

The synthesis of nitroaromatic compounds necessitates stringent control over the regioselectivity of the electrophilic aromatic substitution reaction. In the context of producing dinitro derivatives, the directing effects of the substituents on the benzene ring are of critical importance. The chlorine atoms in 1,4-dichlorobenzene are ortho-, para-directing groups. However, the introduction of the first nitro group, which is a deactivating meta-directing group, significantly influences the position of the second nitration.

Achieving the specific 2,5-dichloro-1,3-dinitro substitution pattern requires careful selection of the starting material and reaction conditions to overcome the inherent directing effects of the chloro and initial nitro substituents. The challenge lies in directing the second nitro group to the desired position, which may be sterically hindered or electronically disfavored compared to other potential sites on the ring. researchgate.netyoutube.com

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, reagent concentrations, and reaction time. mrs-k.or.kr The use of mixed acid, typically a combination of nitric acid and sulfuric acid, is a common nitrating agent. chemicalbook.comgoogle.com

A study on the nitration of 1,4-dichlorobenzene demonstrated that using a mixed acid at a temperature range of 35–65 °C can result in a 98% yield of 2,5-dichloronitrobenzene, a precursor to the dinitro compound. chemicalbook.com Further optimization can be achieved through methods like response surface methodology, which systematically evaluates the impact of multiple variables to find the optimal conditions for product yield. mrs-k.or.kr

Temperature plays a significant role in the nitration process. Lowering the reaction temperature, often through the use of an ice bath, is a common strategy to control the exothermic nature of the reaction and influence the isomer distribution. researchgate.net For instance, in the nitration of chlorobenzene, maintaining a temperature between -5 and 0 degrees Celsius is a typical practice. researchgate.net

The concentration of the nitrating agents, nitric acid and sulfuric acid, is another critical factor. The molar ratio of the substrate to the nitrating agents must be carefully controlled. In one documented synthesis of 2,5-dichloronitrobenzene, the molar ratio of o-difluorobenzene to nitric acid was 1:2.5, and the molar ratio of nitric acid to concentrated sulfuric acid was 1:2.0. chemicalbook.com The addition of a phase transfer catalyst, such as trioctylmethylammonium chloride, has been shown to increase the reaction rate and allow for a reduction in acid concentration under the same conditions. google.com

The following table illustrates the effect of a phase transfer catalyst on the nitration of p-dichlorobenzene at different temperatures over a 4-hour reaction period.

| Temperature (°C) | Yield with Catalyst (%) | Yield without Catalyst (%) |

| 50 | 85.2 | 70.1 |

| 60 | 92.5 | 78.3 |

| 70 | 98.1 | 85.6 |

| 80 | 99.2 | 89.4 |

| Data derived from a study on the synthesis of 2,5-dichloronitrobenzene using a phase transfer catalyst. google.com |

Synthetic Challenges and Steric/Electronic Considerations

The synthesis of this compound is not without its challenges, primarily stemming from steric and electronic effects. worktribe.comnih.gov The bulky chlorine atoms and the first introduced nitro group can sterically hinder the approach of the nitronium ion to the desired position. researchgate.net

Electronically, the chlorine atoms are deactivating yet ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. The interplay of these electronic effects can lead to a mixture of isomers, complicating the purification process and reducing the yield of the target compound. The deactivating nature of the substituents on the ring also means that forcing conditions, such as higher temperatures and concentrations of strong acids, are often required, which can lead to side reactions and decreased purity. youtube.com The inherent stability and reactivity of the starting materials and intermediates under these strong acid conditions also present a significant synthetic hurdle.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (NAS) Reactions

2,5-Dichloro-1,3-dinitrobenzene is amenable to nucleophilic aromatic substitution (NAS) reactions, a process where a nucleophile displaces a leaving group on the aromatic ring. This reactivity is a direct consequence of the electronic properties of the substituents on the benzene (B151609) ring.

Activation by Electron-Withdrawing Nitro Groups

The presence of two nitro (-NO₂) groups on the benzene ring is crucial for activating the molecule towards nucleophilic attack. youtube.comlibretexts.org Nitro groups are potent electron-withdrawing groups, meaning they pull electron density away from the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the nitro groups. vaia.com The resulting electron deficiency, or electrophilicity, of the ring makes it more susceptible to attack by electron-rich species (nucleophiles). youtube.com In the case of this compound, the nitro groups at positions 1 and 3 activate the adjacent carbon atoms bearing the chlorine atoms for substitution.

The generally accepted mechanism for this type of reaction involves an addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon atom attached to a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org In the subsequent step, the leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

The activated nature of this compound allows it to react with a variety of nucleophiles, including amines and thiols. For instance, reactions with amines can lead to the displacement of one or both chlorine atoms to form substituted aniline (B41778) derivatives. The reaction of 1,5-dichloro-2,4-dinitrobenzene, a related compound, with ammonia (B1221849) in ethylene (B1197577) glycol at elevated temperatures yields 1,5-diamino-2,4-dinitrobenzene, demonstrating the feasibility of such substitutions. orgsyn.org Similarly, reactions of other activated aryl halides, like 2,4-dinitrochlorobenzene, with various amines have been studied extensively. researchgate.netrsc.org

Reduction Reactions of Nitro Functionalities

The nitro groups of this compound can undergo reduction to form amino groups. This transformation is a common and important reaction in synthetic organic chemistry.

Conversion to Amino Groups

The reduction of nitroarenes to anilines can be achieved using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as iron in acidic media or sodium hydrosulfite. wikipedia.orgorganic-chemistry.org For example, the reduction of 2,5-dichloronitrobenzene, a related compound, with reagents like sodium arsenite or dextrose in an alkaline medium has been shown to produce 2,5-dichloroaniline, among other products. cdnsciencepub.com The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Oxidation Processes

While less common than reduction or substitution reactions for this class of compounds, this compound can undergo oxidation under specific, forceful conditions to yield more oxidized derivatives. However, detailed research findings on the specific oxidation processes of this compound are not extensively documented in the provided search results. Phase transfer catalysts have been noted to be applicable in oxidation reactions of aromatic hydrocarbons, which could potentially be applied to this compound. google.com

Derivatization Reactions for Analytical and Research Purposes

This compound can be utilized as a starting material or intermediate in the synthesis of more complex molecules for research and analytical applications. ontosight.ai For instance, its reactivity allows it to be a building block for creating new molecular structures. ontosight.ai The compound can be analyzed using techniques like reverse-phase high-performance liquid chromatography (HPLC), and methods have been developed for its separation. sielc.com For mass spectrometry applications, the mobile phase can be adapted by replacing phosphoric acid with formic acid. sielc.com These analytical methods are crucial for monitoring reactions and ensuring the purity of synthesized derivatives.

Principles of Derivatization for Enhanced Detection

The primary goal of derivatization in the context of chemical analysis is to modify an analyte to improve its detection by a given analytical instrument. For this compound, and nitroaromatic compounds in general, derivatization is often necessary to overcome challenges such as low volatility, poor thermal stability, and insufficient ionization efficiency for certain analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). youtube.comwikipedia.org

The key principles for the derivatization of this compound revolve around two main strategies:

Modification of Nitro Groups: The nitro functional groups can be chemically altered, most commonly through reduction, to produce derivatives with more favorable analytical properties. The reduction of nitro groups to amino groups is a widely used technique. youtube.comwikipedia.org This transformation significantly increases the basicity and polarity of the molecule, enhancing its ionization efficiency for LC-MS analysis, particularly in positive ion mode. The resulting aromatic amines are more amenable to protonation, leading to stronger signals and lower detection limits. youtube.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring of this compound is activated towards attack by nucleophiles. govtpgcdatia.ac.in This allows for the displacement of one or both of the chlorine atoms by a nucleophilic reagent. This principle is exploited to introduce a "tag" into the molecule that is specifically designed for enhanced detection by a particular detector. For instance, a reagent containing a fluorophore can be used to create a fluorescent derivative, enabling highly sensitive detection by fluorescence-based techniques. Similarly, a reagent that enhances electron capture detection (ECD) in gas chromatography can be employed.

The choice of derivatization strategy depends on the analytical method to be used. For GC analysis, derivatization aims to increase volatility and thermal stability. masterorganicchemistry.com For LC-MS, the focus is on improving ionization efficiency. youtube.comwikipedia.org

Mechanisms of Specific Derivatization Reactions

The derivatization of this compound proceeds through well-defined reaction mechanisms. The two principal mechanisms corresponding to the strategies outlined above are nucleophilic aromatic substitution and the reduction of nitro groups.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

This mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group. govtpgcdatia.ac.inresearchgate.netlibretexts.org The presence of the two electron-withdrawing nitro groups in the ortho and para positions relative to the chlorine atoms is crucial for activating the ring towards this type of reaction. researchgate.netlibretexts.org

The mechanism proceeds as follows:

Formation of a Meisenheimer Complex: A nucleophile (Nu-) attacks one of the carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comchemeurope.com The negative charge of this complex is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups, which provides significant stabilization. youtube.comchemeurope.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the departure of the leaving group, which in this case is a chloride ion (Cl-). youtube.com

A common class of nucleophiles used for derivatization are primary and secondary amines (R-NH2 or R2-NH). The reaction with an amine would proceed as described above, resulting in the substitution of a chlorine atom with the amino group. This introduces a basic site into the molecule, which can be protonated for enhanced detection in mass spectrometry.

Another important class of nucleophiles are thiols (R-SH). Thiol-containing reagents can be used to introduce specific tags for detection. nih.govnih.gov The mechanism is analogous to that with amines, with the thiolate anion (R-S-) acting as the nucleophile.

| Reagent Class | Example Nucleophile | Product Functional Group | Enhanced Detection Method |

| Amines | Primary Amine (R-NH2) | Secondary Amine | LC-MS (Enhanced Ionization) |

| Thiols | Thiol (R-SH) | Thioether | LC-MS, Electrochemical Detection |

Reduction of Nitro Groups:

The nitro groups of this compound can be reduced to amino groups to facilitate analysis. This transformation can be achieved using various reducing agents. govtpgcdatia.ac.in For analytical purposes, a selective reduction of one or both nitro groups is often desired.

For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas can be employed. mdpi.com The reaction proceeds by the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups.

Another approach involves the use of chemical reducing agents. For example, sodium sulfide (B99878) (Na2S) or its derivatives can be used for the selective reduction of one nitro group in dinitroaromatic compounds, a reaction known as the Zinin reduction. stackexchange.com

The resulting 2,5-dichloro-1,3-diaminobenzene or 2,5-dichloro-3-nitroaniline would have significantly different chromatographic and mass spectrometric properties compared to the parent compound, allowing for enhanced detection and confirmation.

| Reduction Method | Reagents/Catalyst | Product | Analytical Advantage |

| Catalytic Hydrogenation | H2, Pd/C or Pt/C | 2,5-dichloro-1,3-diaminobenzene | Improved ionization for LC-MS |

| Zinin Reduction | Na2S or (NH4)2S | 2,5-dichloro-3-nitroaniline | Selective derivatization, altered chromatographic behavior |

Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups and understanding the molecular vibrations of a compound. A Normal Coordinate Analysis (NCA) further allows for the precise assignment of these vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

A detailed FT-IR spectrum for 2,5-Dichloro-1,3-dinitrobenzene, which would show characteristic absorption bands for C-H, C-N, N=O, and C-Cl bonds, is not available in the reviewed sources.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Similarly, published FT-Raman spectroscopic data for this compound could not be located. This technique would provide complementary information to FT-IR, particularly for the symmetric vibrations of the benzene (B151609) ring and nitro groups.

Normal Coordinate Analysis and Potential Energy Distribution Studies

Without experimental FT-IR and FT-Raman data, a Normal Coordinate Analysis and Potential Energy Distribution (PED) study, which correlates observed frequencies to specific vibrational modes of the molecule, cannot be performed or reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of its nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum for this compound would provide information on the chemical shifts and coupling constants of the two hydrogen atoms on the benzene ring. This data is not present in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would identify the chemical shifts for each of the six carbon atoms in the benzene ring, confirming the substitution pattern. This information is also not available in the reviewed scientific databases.

Due to the absence of specific research data for this compound, a detailed and informative article focusing solely on its spectroscopic and crystallographic characterization cannot be generated at this time.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the fragmentation pathways of a molecule. The molecular formula for this compound is C₆H₂Cl₂N₂O₄, corresponding to a monoisotopic mass of approximately 235.93916 Da. uni.lu Electron ionization mass spectrometry of this compound is expected to produce a molecular ion peak ([M]⁺) corresponding to this mass.

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation of nitroaromatic compounds typically involves the sequential loss of nitro groups (NO₂) and other small molecules. For this compound, key fragmentation pathways would likely include the loss of one or both nitro groups, leading to significant fragment ions. For instance, the fragmentation of similar chlorinated nitroaromatic compounds often shows ions corresponding to [M-NO₂]⁻ and [M-2NO₂]⁻. osti.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, offering further structural information in ion mobility-mass spectrometry experiments. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 236.94644 | 146.5 |

| [M+Na]⁺ | 258.92838 | 154.7 |

| [M-H]⁻ | 234.93188 | 149.3 |

| [M+NH₄]⁺ | 253.97298 | 163.2 |

| [M]⁺ | 235.93861 | 146.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its aromatic system and the presence of nitro groups, which act as chromophores. The electronic structure of the closely related 1,5-Dichloro-2,3-dinitrobenzene has been analyzed using this technique. ijsr.net

For nitroaromatic compounds like this, the spectrum is generally characterized by two types of electronic transitions:

π → π* transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring.

n → π* transitions: These lower-energy, lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro groups) to π* antibonding orbitals of the aromatic ring.

The position and intensity of these absorption bands provide information about the conjugation and electronic environment of the molecule. For comparison, the parent compound, 1,3-dinitrobenzene, exhibits a notable UV/Visible spectrum that serves as a basis for understanding its substituted derivatives. nist.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the solid-state structure of a compound, including its molecular geometry, conformation, and the nature of intermolecular interactions that govern its crystal packing.

The precise bond lengths and angles define the molecular framework. Based on computational studies and crystallographic data of analogous molecules like 1,5-Dichloro-2,3-dinitrobenzene, expected values can be estimated. ijsr.netnih.gov The bond lengths within the benzene ring will be typical for an aromatic system, though they may show slight variations due to the electronic push-pull effects of the chloro and nitro substituents. The C-Cl and C-N bond lengths will reflect the covalent attachment of these groups to the ring, while the N-O bond lengths within the nitro groups are characteristic of their delocalized nature. ijsr.net Dihedral angles, particularly the C-C-N-O angle, are crucial for defining the orientation of the nitro groups relative to the benzene ring. ijsr.netnih.gov

Table 2: Typical Bond Lengths, Bond Angles, and Dihedral Angles for Dichlorodinitrobenzene Derivatives (Based on related structures) ijsr.netnih.govnih.gov

| Parameter | Typical Value Range |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.37 - 1.40 |

| C-Cl | 1.70 - 1.74 |

| C-N | 1.46 - 1.49 |

| N-O | 1.20 - 1.23 |

| Bond Angles (°) | |

| C-C-C (ring) | 118 - 122 |

| C-C-Cl | 119 - 121 |

| C-C-N | 118 - 122 |

| O-N-O | 123 - 126 |

| Dihedral Angles (°) | |

| C-C-N-O | 40 - 70 |

The arrangement of molecules in the crystal lattice is directed by a network of non-covalent intermolecular interactions. For halogenated nitroaromatics, these interactions are key to the supramolecular assembly. In the case of this compound, several types of interactions are expected to be significant:

Cl⋯O Interactions: Halogen bonding between the electrophilic region of a chlorine atom and the nucleophilic oxygen atom of a nitro group is a common and influential interaction in crystal engineering.

Cl⋯Cl Contacts: These interactions, also a form of halogen bonding, can help stabilize the crystal packing.

C-H⋯O Interactions: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of nitro groups are frequently observed in the crystal structures of related compounds. nih.gov

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, although significant twisting of the nitro groups can sometimes hinder optimal face-to-face stacking. nih.govnih.gov

While standard X-ray diffraction (Bragg scattering) reveals the average, ordered structure of a crystal, diffuse X-ray scattering provides information about local deviations from this perfect order. ornl.gov This scattering appears as weak, continuous intensity distributions in reciprocal space, in contrast to the sharp Bragg peaks. ornl.gov For a molecule like this compound, diffuse scattering could arise from several sources of disorder, such as:

Orientational Disorder: The nitro groups might exhibit slight rotational disorder around the C-N bond.

Positional Disorder: Molecules might be slightly displaced from their ideal lattice positions.

Correlated Displacements: Thermal vibrations or static displacements of adjacent molecules can be correlated, giving rise to structured diffuse scattering patterns.

Analysis of diffuse scattering can provide valuable insights into the nature of local order and disorder, which can be linked to the physical properties of the material. ornl.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculation Methodologies

The theoretical investigation of molecules like 2,5-Dichloro-1,3-dinitrobenzene relies on various quantum chemical calculation methods to find approximate solutions to the Schrödinger equation. The selection of a specific methodology and basis set is a critical balance between desired accuracy and computational feasibility.

Hartree-Fock (HF) Theoretical Framework

The Hartree-Fock (HF) method is a fundamental, non-empirical quantum chemistry approach that serves as a cornerstone for many higher-level theoretical calculations. ntnu.noarxiv.org It operates on the mean-field approximation, where each electron is considered to move in an average electrostatic field generated by all other electrons, without explicitly accounting for the instantaneous repulsions between them. ntnu.no This simplification, known as the neglect of electron correlation, makes HF computationally less demanding. chemrxiv.org However, this approximation can lead to an overestimation of vibrational frequencies and less accurate geometric parameters when compared to experimental results for complex systems. buffalo.edu

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry for studying the electronic structure of molecules. chemrxiv.org Unlike the wavefunction-based approach of Hartree-Fock, DFT calculates the total energy of a system based on its electron density. ntnu.no A key advantage of DFT is that it incorporates electron correlation through exchange-correlation functionals, which are approximations of the exact exchange and correlation energies. weizmann.ac.il This inclusion generally provides a more accurate description of molecular properties than the HF method, often at a comparable computational cost. chemrxiv.org For nitroaromatic compounds, DFT has been shown to yield results that are in good agreement with experimental data.

Selection and Validation of Basis Sets (e.g., 6-311+G(d,p), B3LYP/6-311+G**)

The accuracy of both HF and DFT calculations is profoundly influenced by the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing electron-withdrawing groups and heavy atoms like this compound, robust basis sets are required.

6-311+G(d,p) / 6-311+G *: This is a Pople-style, split-valence basis set. The "6-311" indicates that the core orbitals are described by a single function, while the valence orbitals are described by three functions, providing greater flexibility. The "+" signifies the addition of diffuse functions, which are crucial for accurately describing the behavior of electrons that are far from the nucleus. The "(d,p)" or "**" notation indicates the inclusion of polarization functions on both heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more realistic depiction of anisotropic electron distribution in chemical bonds.

The combination of the B3LYP hybrid functional with a basis set like 6-311+G** is a widely used level of theory that has been proven to provide reliable predictions for the geometries and vibrational spectra of a variety of organic molecules, including related nitroaromatic systems.

| Methodology | Core Principle | Primary Application in Context |

| Hartree-Fock (HF) | Solves the Schrödinger equation using a mean-field approximation, neglecting electron correlation. | Provides a baseline for geometry and energy calculations; often a starting point for more complex methods. |

| Density Functional Theory (DFT) | Calculates system energy based on electron density, incorporating electron correlation via exchange-correlation functionals (e.g., B3LYP). | Offers higher accuracy for geometry optimization and spectroscopic predictions compared to HF. |

| Basis Sets (e.g., 6-311+G(d,p)) | Mathematical functions that represent the atomic orbitals within the molecule. | The choice of basis set determines the flexibility and accuracy of the orbital description during calculation. |

Theoretical Prediction of Molecular Structure and Spectroscopic Data

Quantum chemical calculations are routinely employed to predict the three-dimensional structure and the corresponding spectroscopic signatures of molecules like this compound.

Geometry Optimization

A primary application of computational chemistry is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule. Using methods such as DFT with the B3LYP functional and a 6-311+G** basis set, a theoretical equilibrium structure for this compound can be determined. This computational process yields key structural parameters, including:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-H, C-Cl, C-N, N-O).

Bond angles: The angles formed by three connected atoms (e.g., C-C-C, Cl-C-C, O-N-O).

Dihedral angles: The rotational angles between planes defined by four connected atoms, which describe the molecule's conformation, such as the twisting of the nitro groups relative to the benzene (B151609) ring.

These calculated parameters can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the accuracy of the chosen theoretical model.

Simulated Vibrational Spectra

Once a molecule's geometry has been optimized to its energy minimum, the same theoretical framework can be used to calculate its harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in experimental infrared (IR) and Raman spectra. The simulation provides not only the position of the vibrational bands (wavenumber, cm⁻¹) but also their intensities, allowing for the generation of a complete theoretical spectrum. chemrxiv.org Comparing the simulated IR and Raman spectra with experimental ones is a powerful method for assigning the observed spectral bands to specific molecular vibrations, thus providing a deeper understanding of the molecule's dynamic behavior.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key aspects include the distribution of electrons in molecular orbitals and the resulting charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. ajrconline.org

For this compound, the strong electron-withdrawing nature of the nitro and chloro groups is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The HOMO, localized on the benzene ring, would also be stabilized, but to a lesser extent. This results in a relatively moderate HOMO-LUMO gap.

Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes, showing typical data obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -8.0 to -9.5 |

| ELUMO | -3.5 to -5.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.5 |

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's reactivity. ajchem-a.combeilstein-journals.org

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A more negative chemical potential indicates a higher resistance to losing an electron. beilstein-archives.org

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where η is the chemical hardness (η ≈ ELUMO - EHOMO). beilstein-journals.orgbeilstein-archives.org A higher electrophilicity index points to a stronger electrophile. researchgate.net

Given the low-lying LUMO of this compound, it is predicted to have a highly negative chemical potential and a large electrophilicity index, classifying it as a strong electrophile. beilstein-archives.org

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orgchemrxiv.org This analysis provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites. researchgate.net It should be noted that the Mulliken method is sensitive to the choice of the basis set used in the calculation. wikipedia.org

In this compound, the high electronegativity of the oxygen, nitrogen, and chlorine atoms leads to a significant polarization of the molecule. The carbon atoms attached to these groups are expected to carry a partial positive charge, making them susceptible to nucleophilic attack. The oxygen and chlorine atoms would, in turn, carry partial negative charges.

Hypothetical Mulliken Atomic Charges for this compound This table is for illustrative purposes only. Values are highly dependent on the computational method.

| Atom | Mulliken Charge (a.u.) |

| C1-NO₂ | +0.4 to +0.6 |

| C2-Cl | +0.1 to +0.2 |

| C3-NO₂ | +0.4 to +0.6 |

| C4-H | -0.1 to 0.0 |

| C5-Cl | +0.1 to +0.2 |

| C6-H | -0.1 to 0.0 |

| N (of NO₂) | +0.5 to +0.7 |

| O (of NO₂) | -0.4 to -0.6 |

| Cl | -0.1 to -0.2 |

Theoretical Studies of Reactivity Descriptors (e.g., Compressibility)

Beyond the global descriptors, local reactivity descriptors like the Fukui function and local compressibility can predict the most reactive sites within a molecule. beilstein-archives.org These descriptors help to understand regioselectivity in chemical reactions. While specific studies on the compressibility of this compound are not prominent, the principles of conceptual DFT allow for the prediction of its reactive behavior. The carbon atoms attached to the nitro groups (C1 and C3) are expected to be the primary sites for nucleophilic attack, as indicated by their anticipated high partial positive charges and the localization of the LUMO.

Investigations of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. ajrconline.organalis.com.my Organic molecules, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses. nasc.ac.in The key parameter for second-order NLO materials is the first hyperpolarizability (β). analis.com.my

The structure of this compound, featuring a π-conjugated ring and powerful electron-withdrawing nitro groups, suggests potential for NLO activity. researchgate.netnasc.ac.in Computational methods can predict the hyperpolarizability of a molecule. While the absence of strong donor groups may limit the magnitude of its NLO response compared to classic push-pull systems, the significant intramolecular charge transfer induced by the nitro groups could still result in a measurable NLO effect. rsc.org

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR studies are founded on the principle that the chemical structure of a compound inherently dictates its physical, chemical, and biological properties. By quantifying specific molecular features, known as descriptors, it is possible to develop mathematical models that predict the activity or toxicity of new or untested compounds.

Application of Quantum Chemical Descriptors in Predictive Models

Quantum chemistry provides a powerful toolkit for calculating a wide array of molecular descriptors that can elucidate the electronic and structural properties of a molecule, which are often central to its mechanism of toxicity. These descriptors offer a more nuanced and mechanistically interpretable alternative to more empirical parameters. For nitroaromatic compounds, descriptors related to electrophilicity and molecular orbital energies have proven particularly insightful.

Research into the toxicity of nitrobenzene (B124822) derivatives against organisms like Tetrahymena pyriformis has successfully employed quantum chemical descriptors to build robust predictive models. core.ac.ukisca.me These studies often utilize techniques like multiple linear regression (MLR) to establish a mathematical relationship between the descriptors and the observed toxicity. core.ac.uk

A significant finding in this area is the importance of a combination of descriptors to achieve a high-quality QSAR model. For instance, a model incorporating the hydrophobicity index (logP), the electrophilicity index (ω), the energy of the lowest unoccupied molecular orbital (εLUMO), and compressibility (β) has shown a significant ability to predict the toxicity of nitrobenzenes. core.ac.uk The success of such models, often validated through rigorous statistical methods like leave-one-out cross-validation, underscores their potential to estimate the toxicity of compounds for which experimental data is not available. core.ac.uk

In the context of this compound, specific quantum chemical descriptors have been calculated and used in such predictive models. The table below presents key descriptors for this compound from a study on nitrobenzene derivatives.

Table 1: Quantum Chemical Descriptors and Observed Toxicity for this compound

| Compound | εLUMO (au) | ω (au) | β (au) | logP | Observed Toxicity (log(IGC50)^-1) |

| 2,5-Dichloronitrobenzene* | -0.10356 | 0.209766 | 2.147 | 2.95 | 1.13 |

*Data sourced from a study on nitrobenzene derivatives, where "2,5-Dichloronitrobenzene" is listed. Given the context of other dinitro- compounds in the study, it is presumed to be this compound. core.ac.ukimist.ma

The energy of the Lowest Unoccupied Molecular Orbital (εLUMO) is a critical descriptor, as a lower εLUMO value indicates a greater ability of the molecule to accept electrons, which is often a key step in the metabolic activation of nitroaromatic compounds to toxic species. arabjchem.org The electrophilicity index (ω) further quantifies the molecule's ability to act as an electrophile. The inclusion of logP, a measure of hydrophobicity, accounts for the compound's ability to partition into biological membranes, a crucial factor for reaching its site of action.

The predictive power of these models is not only useful for estimating the toxicity of untested chemicals but also provides insights into the potential mechanisms of toxicity. For nitroaromatics, the correlation with descriptors like εLUMO and ω supports the hypothesis that their toxicity is linked to their electrophilic nature and their capacity to undergo nitroreduction. core.ac.ukarabjchem.org

Analytical Method Development and Validation

Chromatographic Techniques for Separation and Detection

Both HPLC and GC offer distinct advantages for the analysis of 2,5-Dichloro-1,3-dinitrobenzene. HPLC is often employed for its versatility in handling various sample types, while GC is particularly valued for its high resolution and sensitivity in trace analysis. cdc.gov

HPLC is a robust technique for the separation and analysis of this compound. sielc.com The method's adaptability allows for its use in preparative separations for impurity isolation as well as in pharmacokinetic studies. sielc.com

Reverse-phase (RP) HPLC is a common approach for analyzing this compound. sielc.com This mode of chromatography utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase composition is a critical parameter in achieving optimal separation in RP-HPLC. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid. sielc.com The ratio of these components is adjusted to control the retention time and resolution of the analyte. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically substituted with a volatile modifier such as formic acid. sielc.comsielc.com

The choice of HPLC column is crucial for effective separation. Columns with C18 stationary phases are widely used for the reverse-phase analysis of this compound. sielc.com Additionally, specialized columns like the Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity, have demonstrated successful separation of this compound. sielc.comsielc.com For faster analyses, columns packed with smaller 3 µm particles are available for Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 1: HPLC Method Parameters for Dichloronitrobenzene Compounds

| Parameter | Condition for this compound sielc.com | Condition for 1,3-Dichloro-2-nitrobenzene sielc.com |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | Reverse Phase (RP) HPLC |

| Column | Newcrom R1, C18 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detector | UV | UV |

| MS-Compatible Modifier | Formic Acid | Formic Acid |

Gas chromatography is a powerful technique for the trace analysis of nitroaromatic compounds, including this compound. epa.govnih.gov It provides high-resolution separation and can detect compounds at parts-per-billion (ppb) concentrations. epa.gov The analysis of product purity for synthesized 2,5-dichloronitrobenzene can be performed using GC. google.com However, co-elution can be a challenge; for instance, on a DB-5 column, 2,5-dichloronitrobenzene is not well resolved from 4-chloro-3-nitrotoluene. epa.gov

The Electron Capture Detector (ECD) is highly sensitive and selective for electronegative compounds, making it exceptionally well-suited for the analysis of halogenated and nitro-containing molecules like this compound. epa.govmeasurlabs.com GC-ECD methods have been developed for determining nitroaromatic compounds in various matrices, including environmental water samples. nih.govthermofisher.com The high sensitivity of GC-ECD allows for the detection of trace levels of these compounds. researchgate.net For example, a method combining solidified floating organic drop microextraction with GC-ECD achieved a detection limit of 1.4 ng L⁻¹ for 2,5-dichloro-nitrobenzene in water samples. researchgate.net This makes GC-ECD a valuable tool for environmental monitoring and forensic analysis. nih.govmeasurlabs.com

Table 2: GC-ECD Method Performance for Nitroaromatic Compounds

| Compound | Matrix | Method | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| 2,5-dichloro-nitrobenzene | Water | SFODME-GC-ECD | 1.4 ng L⁻¹ | researchgate.net |

| 1,3-Dinitrobenzene | Deionized Water | DI-SDME-GC-ECD | 0.01-0.09 µg/L | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Water |

| 1,3-Dichloro-2-nitrobenzene |

| 4-chloro-3-nitrotoluene |

| 2,5-dichloro-nitrobenzene |

Gas Chromatography (GC) for Trace Analysis

Mass Spectrometry (MS) Confirmation in GC

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful and definitive tool for the analysis of this compound. nih.gov While other detectors, such as the electron capture detector (ECD), offer high sensitivity to halogenated and nitroaromatic compounds, they can be prone to interferences from other electronegative compounds. epa.gov Mass spectrometry provides superior specificity, which is crucial for unambiguous identification. synectics.net

In a typical GC-MS setup, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a capillary column. nih.gov For nitroaromatics like this compound, EPA Method 8091 notes that second column confirmation or GC-MS confirmation is necessary for proper analyte identification unless the sample source has been previously well-characterized. epa.gov This is particularly important as certain chromatographic columns, such as a DB-5, may not fully resolve 2,5-dichloronitrobenzene from other similar compounds. epa.gov The ion selectivity of a mass spectrometer can often compensate for such chromatographic interferences. synectics.net

The process involves coupling a gas chromatograph to a mass spectrometer. nih.gov As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized. nih.gov The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification by comparing it to spectral libraries or a reference standard. For trace-level analysis, ensuring the inertness of the entire flow path—from the injector liner to the column and detector interface—is critical to prevent analyte degradation and achieve high sensitivity and reproducibility. hpst.cz

Sample Preparation and Extraction Strategies for Analysis

The selection of an appropriate sample preparation and extraction method is critical for the accurate analysis of this compound and depends heavily on the sample matrix. The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for instrumental analysis.

For aqueous samples, several established techniques are available. synectics.net

Separatory Funnel Liquid-Liquid Extraction (LLE) : EPA Method 3510 is a common choice for extracting semivolatile organic compounds from water. synectics.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. This method is not ideal for samples that tend to form stable emulsions. synectics.net

Continuous Liquid-Liquid Extraction (CLLE) : EPA Method 3520 is suitable for any aqueous sample, including those prone to emulsion formation. synectics.net

Solid-Phase Extraction (SPE) : EPA Method 3535 involves passing the aqueous sample through a solid sorbent cartridge that retains the analyte. synectics.net The analyte is then eluted with a small volume of organic solvent. This technique minimizes solvent usage but can be challenging for samples with high levels of suspended solids. synectics.net

For solid and waste samples, different strategies are employed:

Soxhlet Extraction : Method 3540 is a classic technique that uses continuous extraction with a boiling solvent to remove the analyte from a solid matrix. synectics.net

Ultrasonic Extraction : Method 3550 uses high-frequency sound waves to facilitate the extraction of the analyte from the solid into a solvent. synectics.net

Waste Dilution : Method 3580 may be used for neat or diluted organic liquid wastes that are soluble in a specified solvent, allowing for direct injection into the GC. synectics.net

In addition to these standard methods, advanced microextraction techniques have been developed for ultratrace analysis in water samples.

Solidified Floating Organic Drop Microextraction (SFODME) : This method has been successfully applied to determine 2,5-dichloro-nitrobenzene in water. researchgate.net It involves using a small volume of an organic solvent that is less dense than water and has a melting point near room temperature. After extraction, the solvent drop is solidified by cooling and easily transferred for GC analysis, achieving high enrichment factors. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique uses a mixture of an extraction solvent and a disperser solvent, which is rapidly injected into the aqueous sample. researchgate.net This forms a cloudy solution with a large surface area, allowing for very fast extraction of analytes into the fine droplets of the extraction solvent. researchgate.net

The table below summarizes various extraction methods applicable to the analysis of this compound.

| Extraction Method | EPA Method No. | Applicable Matrix | Description |

|---|---|---|---|

| Separatory Funnel LLE | 3510 | Aqueous | Partitioning of analyte between aqueous sample and an immiscible organic solvent. synectics.net |

| Continuous LLE | 3520 | Aqueous (especially with emulsions) | Continuous extraction process that minimizes emulsion formation. synectics.net |

| Solid-Phase Extraction (SPE) | 3535 | Aqueous | Analyte is trapped on a solid sorbent and eluted with a small solvent volume. synectics.net |

| Soxhlet Extraction | 3540 | Solid | Continuous extraction of a solid sample with a boiling solvent. synectics.net |

| Ultrasonic Extraction | 3550 | Solid | Uses ultrasonic energy to enhance extraction efficiency into a solvent. synectics.net |

| SFODME | N/A | Aqueous (Ultratrace) | Microextraction using a solidified floating organic drop for high enrichment. researchgate.net |

| DLLME | N/A | Aqueous (Ultratrace) | Rapid microextraction using a disperser solvent to create a high-surface-area emulsion. researchgate.net |

Analytical Method Validation for Purity and Quantitation

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, whether for assessing the purity of the final product or for quantifying its presence at trace levels in various matrices. europa.eu Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection and quantitation. europa.euunodc.org

Specificity (Selectivity) : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. unodc.org For chromatographic methods, this involves demonstrating peak purity, often by using a photodiode array (PDA) detector or a mass spectrometer to show that a single chromatographic peak is not composed of multiple co-eluting compounds. europa.eu

Purity Analysis : In the synthesis of related compounds, gas chromatography is used to assess the purity of the final product. For instance, a synthesis method for 2,5-dichloronitrobenzene reported the ability to achieve a purity of over 99% as determined by GC analysis. google.com

Quantitation : For quantitative analysis of impurities or contaminants, the method must be validated more extensively.

Linearity and Range : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and performing a linear regression analysis. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy : Accuracy reflects the closeness of the test results to the true value. europa.eu It is often assessed by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. europa.eu Accuracy should be evaluated at a minimum of three concentration levels over the specified range, with multiple replicates. europa.eu

Precision : Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-assay precision) is assessed over a short interval under the same operating conditions. europa.eu

Limit of Detection (LOD) and Quantitation Limit (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu A commonly accepted signal-to-noise ratio is 3:1 for LOD and 10:1 for LOQ.

The following table presents a summary of validation parameters from studies on 2,5-dichloro-nitrobenzene and related compounds.

| Parameter | Finding for 2,5-dichloro-nitrobenzene & Related Compounds | Methodology | Source |

|---|---|---|---|

| Linearity (R²) | 0.9915 to 1.0000 | DLLME-GC-MS for nitrochlorobenzenes in water | researchgate.net |

| Precision (RSD) | 7.5% (at 50 ng/L) | SFODME-GC-ECD for 2,5-dichloro-nitrobenzene in water | researchgate.net |

| Precision (RSD) | 4.9% to 8.2% | DLLME-GC-MS for nitrochlorobenzenes in water | researchgate.net |

| LOD | 1.4 ng/L | SFODME-GC-ECD for 2,5-dichloro-nitrobenzene in water | researchgate.net |

| Enrichment Factor | 1390 | SFODME-GC-ECD for 2,5-dichloro-nitrobenzene in water | researchgate.net |

| Accuracy (Recovery) | 98.82% - 102.13% | HPLC for impurities in a related dinitrobenzene compound | energetic-materials.org.cn |

Environmental Transformation and Degradation Research

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 2,5-dichloro-1,3-dinitrobenzene, the most significant of these pathways is photolytic degradation, driven by energy from sunlight.

Photolysis, or photodegradation, is a key abiotic process for the transformation of nitroaromatic compounds in the environment. cdc.gov While specific studies on this compound are limited, the degradation pathways can be inferred from research on related nitroaromatic compounds such as nitrobenzene (B124822) and 1,3-dinitrobenzene. Heterogeneous photocatalysis, an advanced oxidation process, has been shown to effectively degrade these compounds in aqueous solutions. This process typically involves semiconductor oxides like titanium dioxide (TiO₂) or zinc oxide (ZnO) which, upon irradiation with light of sufficient energy, generate electron-hole pairs.

These charge carriers react with water and oxygen to produce highly reactive oxygen species, particularly hydroxyl radicals. The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the aromatic ring of nitroaromatic compounds, leading to their decomposition. For nitrobenzene, photocatalytic degradation pathways have been shown to involve initial transformation into nitrophenols, followed by denitration to form compounds like hydroquinone and p-benzoquinone. mdpi.com In systems assisted with persulfate, sulfate radicals can become the predominant oxidant, also leading to the effective mineralization of the parent compound. mdpi.com Given these mechanisms, it is expected that this compound would undergo similar photocatalytic oxidation, although the rates and specific intermediates would be influenced by the presence of the two chlorine atoms.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a fundamental route for the environmental attenuation of nitroaromatic compounds. Bacteria and fungi have evolved diverse enzymatic systems to transform and, in some cases, completely mineralize these molecules.

Microorganisms can metabolize dinitroaromatic compounds under both aerobic and anaerobic conditions. nih.gov The initial steps in the biodegradation of chlorinated nitroaromatics often involve the reduction of one of the nitro groups. nih.gov Studies on analogous compounds provide a model for the likely transformation of this compound. For instance, the degradation of 4-chloronitrobenzene by Comamonas sp. is initiated by a nitroreductase enzyme that reduces the nitro group to a hydroxylamino group. nih.gov This intermediate, 1-chloro-4-hydroxylaminobenzene, is then enzymatically rearranged to form 2-amino-5-chlorophenol. nih.gov Subsequent steps involve ring cleavage by a dioxygenase enzyme, leading to intermediates that can enter central metabolic pathways. nih.gov

Under anaerobic conditions, reductive pathways are particularly significant. The microbial transformation of pentachloronitrobenzene (PCNB) in methanogenic cultures proceeds through an initial reduction of the nitro group to form pentachloroaniline (PCA), which is then subject to sequential reductive dechlorination. researchgate.net Similarly, in sewage effluent, 1,3-dinitrobenzene is transformed into nitroaniline under both aerobic and anaerobic conditions. nih.gov These examples suggest that a primary microbial transformation pathway for this compound would involve the reduction of a nitro group to form 2,5-dichloro-3-nitroaniline or 2,5-dichloro-1-nitro-3-aminobenzene.

The enzymatic reduction of nitro groups is a critical and widespread metabolic pathway for nitroaromatic compounds. nih.gov This process is catalyzed by a class of enzymes known as nitroreductases, which are typically flavin-dependent proteins that use NAD(P)H as a source of reducing equivalents. researchgate.netgoogle.com The reduction is a six-electron transfer process that proceeds through highly reactive intermediates. nih.gov

The sequence of reduction is as follows:

Nitro (R-NO₂) group: The initial substrate.

Nitroso (R-NO) intermediate: Formed by a two-electron reduction.

Hydroxylamino (R-NHOH) intermediate: Formed by a further two-electron reduction. The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group. nih.gov

Amino (R-NH₂) group: The final, stable product, formed by a final two-electron reduction. nih.gov

Nitroreductases are categorized based on their sensitivity to oxygen. Type I nitroreductases are oxygen-insensitive and carry out two-electron transfers, often leading to the accumulation of hydroxylamine or amine products. nih.gov Type II nitroreductases are oxygen-sensitive and perform a single-electron transfer to form a nitro anion radical. nih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," while under anaerobic conditions, it can be further reduced to the nitroso and subsequent intermediates. nih.gov A variety of enzymes, including NADPH: P450 oxidoreductase, Cytochrome P450s, and various oxidases, can exhibit nitroreductase activity. nih.gov

| Enzyme Class | Mechanism | Key Intermediates | Oxygen Sensitivity | Reference |

|---|---|---|---|---|

| Type I Nitroreductases | Two-electron transfers | Nitroso (R-NO), Hydroxylamino (R-NHOH) | Insensitive | nih.gov |

| Type II Nitroreductases | One-electron transfer | Nitro anion radical (R-NO₂⁻) | Sensitive | nih.gov |

| Cytochrome P450 Systems | Electron transfer via P450 cycle | Nitroso, Hydroxylamino | Typically anaerobic | nih.gov |

In addition to reductive pathways, aerobic degradation can be initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically adding two hydroxyl groups. nih.gov This hydroxylation destabilizes the aromatic structure, making it susceptible to cleavage. For nitroaromatic compounds, this is often a key step in their complete mineralization. nih.govresearchgate.net

For example, nitrobenzene dioxygenase from Comamonas sp. JS765 converts nitrobenzene to catechol, which is then funneled into a meta-cleavage pathway. researchgate.net Engineered strains containing mutant forms of this enzyme have been shown to grow on chloronitrobenzene isomers. nih.gov Following the initial transformation of a chlorinated nitroaromatic (e.g., to an aminophenol derivative), ring cleavage is also carried out by dioxygenases. The degradation of 4-chloronitrobenzene involves the enzyme 2-aminophenol 1,6-dioxygenase, which cleaves the aromatic ring of 2-amino-5-chlorophenol. nih.gov This suggests that a potential, though likely slower, aerobic pathway for this compound could involve an initial dioxygenase attack on the ring, or on a reduced intermediate like an aminodichlorophenol.

Environmental Persistence Assessment

For this compound, the combination of two nitro groups and two chlorine atoms on the benzene (B151609) ring results in a highly electron-deficient and stable molecule. This structure suggests a significant degree of persistence in the environment. While degradation through photolysis and microbial action is possible, the rates are expected to be slow. cdc.gov The stability of related compounds supports this assessment; for example, 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), another highly substituted nitroaromatic, exhibits high thermal stability and persistence in soil. cranfield.ac.uk Therefore, this compound is likely to persist in soil and water, with its ultimate fate depending on specific environmental conditions such as microbial community composition, oxygen levels, and sunlight exposure.

Advanced Research Applications

Intermediate in Complex Organic Synthesis

The electron-deficient nature of the aromatic ring in 2,5-dichloro-1,3-dinitrobenzene makes it an important precursor in the synthesis of more complex molecules, particularly heterocyclic systems. The nitro groups strongly activate the chlorine atoms for nucleophilic aromatic substitution, allowing for the construction of novel molecular frameworks.

A notable application is in the synthesis of biocidal compounds. For instance, this compound serves as a key starting material for producing 1,3-benzodithiol-2-one (B13926623) and 1,3-benzodithiol-2-thione derivatives, which exhibit biocidal activity. google.com The synthesis involves the reaction of the dinitro compound with specific sulfur-containing nucleophiles, leading to the formation of the heterocyclic dithiol core. This highlights its utility in creating specialized chemicals for crop protection and material preservation.

Table 1: Synthesis of Biocidal Compounds

| Starting Material | Product Class | Application |

|---|

Beyond this, the compound is generally recognized as a building block for creating specialty dyes and as an intermediate in the synthesis of pharmaceuticals. nih.govnih.gov Its reactivity allows for the introduction of various functional groups, making it a versatile component in multi-step synthetic pathways.

Role in Supramolecular Chemistry and Crystal Engineering

Currently, there is no publicly available research literature detailing the specific application of this compound in supramolecular chemistry or providing an analysis of its crystal structure. While related nitroaromatic and halogenated compounds are frequently studied in crystal engineering for their ability to form directed intermolecular interactions like halogen and hydrogen bonds, specific studies on the crystal packing or cocrystal formation of this compound have not been reported.

Interaction Studies with Biomolecules for Mechanistic Insights (e.g., enzyme activity modulation, protein interactions)

While direct studies on this compound are limited, its chemical class—dinitrohalobenzenes—is well-documented for potent interactions with biomolecules, particularly enzymes involved in cellular redox control. Mechanistic insights can be drawn from its close and well-studied isomer, 1-chloro-2,4-dinitrobenzene (B32670) (DNCB), which is a known irreversible inhibitor of the mammalian enzyme thioredoxin reductase (TrxR). nih.govfrontiersin.org

Thioredoxin reductase is a critical selenoenzyme that helps maintain the cellular reducing environment and protects against oxidative stress. youtube.com The inhibitory mechanism of dinitrohalobenzenes like DNCB involves the alkylation of highly reactive thiol and selenol groups in the enzyme's active site. frontiersin.org Specifically, the electron-deficient aromatic ring of the inhibitor is attacked by the nucleophilic selenocysteine (B57510) and cysteine residues of the enzyme. frontiersin.org This covalent modification permanently inactivates the enzyme's ability to reduce its natural substrate, thioredoxin. nih.gov

A significant consequence of this inhibition is a functional switch in the enzyme. The DNCB-modified thioredoxin reductase becomes a potent NADPH oxidase, consuming NADPH to produce reactive oxygen species (ROS). nih.gov This dual effect—shutting down a key antioxidant pathway while simultaneously generating oxidative stress—can overwhelm cellular defenses and trigger apoptosis (programmed cell death), a mechanism that is explored for its potential in anticancer therapies. youtube.com Given the shared chemical features, this compound is expected to exhibit similar reactivity toward nucleophilic residues in proteins, making it a potential tool for probing enzyme active sites and modulating cellular redox pathways.

Table 2: Biomolecular Interactions of Dinitrohalobenzenes

| Target Enzyme | Mechanism of Action | Biological Consequence |

|---|

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,5-Dichloro-1,3-dinitrobenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential electrophilic aromatic substitution. For example:

Chlorination : Introduce chlorine atoms at positions 2 and 5 using Cl₂ gas with FeCl₃ as a catalyst under controlled temperature (40–60°C) .

Nitration : Add nitro groups at positions 1 and 3 using a mixture of HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts .

- Regioselectivity is influenced by the electron-withdrawing effects of existing substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons) .

- IR Spectroscopy : Detect NO₂ symmetric/asymmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (M⁺ peak at m/z 247) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and eye protection due to potential toxicity and respiratory hazards.